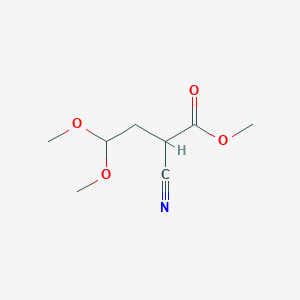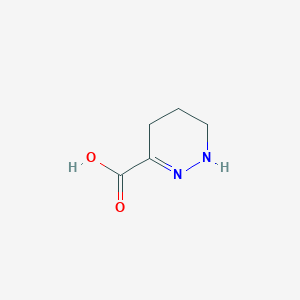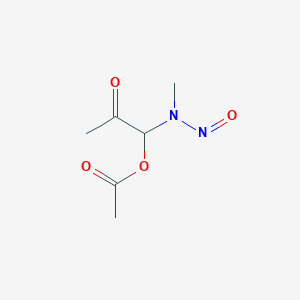
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine (N-Acetoxy-AAF) is a potent carcinogen that has been widely used in scientific research to study the mechanisms of carcinogenesis. It is a nitrosamine compound that is formed by the reaction of acetylacetone with nitrite in the presence of methylamine. N-Acetoxy-AAF has been shown to induce tumors in various organs of experimental animals, including the liver, lung, and bladder.
Wirkmechanismus
The mechanism of action of N-Acetoxy-AAF involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. N-Acetoxy-AAF is metabolized in the liver to form a reactive intermediate, which binds to DNA and forms adducts. The formation of DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately lead to the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Acetoxy-AAF include the formation of DNA adducts, induction of oxidative stress, and inhibition of DNA repair mechanisms. N-Acetoxy-AAF has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress. It also inhibits the activity of DNA repair enzymes, which can lead to the accumulation of DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Acetoxy-AAF in lab experiments include its potency as a carcinogen, its ability to induce tumors in various organs, and its well-established mechanism of action. The limitations of using N-Acetoxy-AAF in lab experiments include its potential toxicity, the need for careful handling and storage, and the difficulty in obtaining pure samples.
Zukünftige Richtungen
For research on N-Acetoxy-AAF include the development of new methods for synthesizing pure samples, the identification of new biomarkers for detecting exposure to the compound, and the development of new therapies for preventing or treating cancer. Additionally, the use of N-Acetoxy-AAF in combination with other carcinogens may provide insights into the complex mechanisms of carcinogenesis.
Synthesemethoden
The synthesis of N-Acetoxy-AAF involves the reaction of acetylacetone with nitrite in the presence of methylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-Acetoxy-AAF. The synthesis of N-Acetoxy-AAF is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-AAF has been extensively used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that induces tumors in various organs of experimental animals. N-Acetoxy-AAF has been used to study the effects of carcinogens on DNA, RNA, and protein synthesis. It has also been used to study the effects of carcinogens on cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
112725-15-2 |
|---|---|
Produktname |
N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine |
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
[1-[methyl(nitroso)amino]-2-oxopropyl] acetate |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)6(8(3)7-11)12-5(2)10/h6H,1-3H3 |
InChI-Schlüssel |
HZSZBZLCMBKMOU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(N(C)N=O)OC(=O)C |
Kanonische SMILES |
CC(=O)C(N(C)N=O)OC(=O)C |
Synonyme |
N-MAOPN N-methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



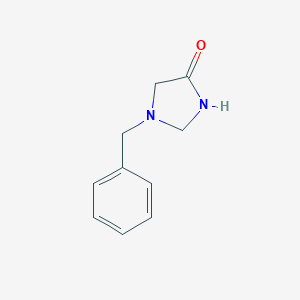
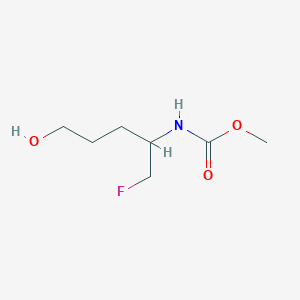
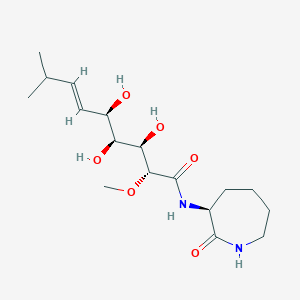
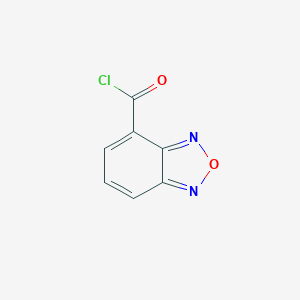
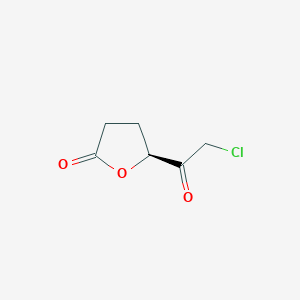

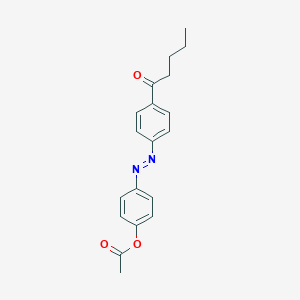
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
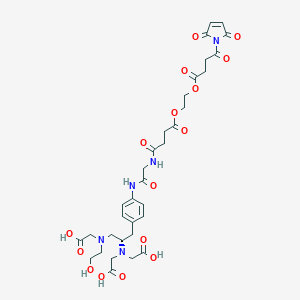

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
